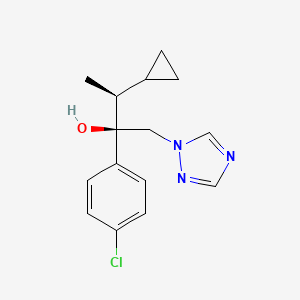

(2R,3S)-cyproconazole

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872883, DTXSID00872885 | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94361-07-6, 138604-75-8 | |

| Record name | rel-(αS)-α-(4-Chlorophenyl)-α-[(1R)-1-cyclopropylethyl]-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Enantioselective Synthesis

Elucidation of Absolute Stereochemistry of Cyproconazole (B39007) Stereoisomers

The spatial arrangement of atoms in stereoisomers dictates their biological activity. Determining the absolute configuration is therefore crucial. Advanced spectroscopic techniques, in conjunction with computational methods, have been instrumental in this endeavor.

Vibrational Circular Dichroism (VCD) Spectroscopy Applications

Vibrational Circular Dichroism (VCD) spectroscopy has been successfully employed to determine the absolute configurations of the four stereoisomers of cyproconazole. researchgate.netacs.orgnih.gov By analyzing the differential absorption of left and right circularly polarized infrared light, VCD provides detailed information about the stereochemical structure of chiral molecules. researchgate.netacs.orgnih.gov

Research has unequivocally identified the four stereoisomers as (2R,3R)-(+)-, (2R,3S)-(+)-, (2S,3S)-(-)-, and (2S,3R)-(-)-cyproconazole. researchgate.netacs.orgnih.gov This experimental confirmation of the absolute configurations is fundamental for understanding the structure-activity relationships of the individual isomers. researchgate.netacs.orgnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Methods

Electronic Circular Dichroism (ECD) spectroscopy, a technique that measures the differential absorption of circularly polarized ultraviolet light, is another powerful tool for stereochemical analysis. researchgate.net It is widely used to determine the absolute configuration of chiral compounds. researchgate.net

For cyproconazole, the absolute configuration of its enantiomers has been confirmed by comparing experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT). sci-hub.se The stereostructures of the cyproconazole enantiomers are first optimized using molecular mechanics force fields, and then the ECD spectra are calculated. sci-hub.se This combination of experimental and computational approaches provides a reliable method for assigning the absolute configuration of each stereoisomer. sci-hub.se

| Technique | Application | Key Findings | References |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) Spectroscopy | Determination of absolute configuration of the four stereoisomers. | Identified as (2R,3R)-(+)-, (2R,3S)-(+)-, (2S,3S)-(-)-, and (2S,3R)-(-)-cyproconazoles. | researchgate.netacs.orgnih.gov |

| Electronic Circular Dichroism (ECD) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) | Confirmation of the absolute configuration of enantiomers. | Experimental ECD spectra were consistent with calculated spectra, confirming the assigned configurations. | researchgate.netsci-hub.se |

Methodologies for Enantioselective Synthesis of (2R,3S)-Cyproconazole

The development of synthetic routes that selectively produce a single, desired stereoisomer is a major goal in organic chemistry. libretexts.org Enantioselective synthesis is particularly important for agrochemicals and pharmaceuticals where different enantiomers can have vastly different biological activities.

Grignard-Nucleophilic Reaction Pathways

Grignard reactions are a fundamental method for forming carbon-carbon bonds. iitk.ac.in In the context of synthesizing chiral molecules, the nucleophilic addition of a Grignard reagent to a carbonyl group is a key step. libretexts.org The reaction proceeds through a tetrahedral intermediate, and by using chiral auxiliaries or catalysts, the reaction can be guided to favor the formation of one enantiomer over the other. iitk.ac.inorganic-chemistry.org The diastereoselectivity of Grignard additions can be influenced by factors such as the halide of the Grignard reagent. nih.gov

Friedel-Crafts Reaction Approaches

The Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring, is another cornerstone of organic synthesis. masterorganicchemistry.com Asymmetric Friedel-Crafts reactions are employed to create stereocenters with high enantioselectivity. buchler-gmbh.com The use of chiral Lewis acid catalysts is a common strategy to induce asymmetry in these reactions. beilstein-journals.org For the synthesis of complex molecules like this compound, a Friedel-Crafts reaction could be a key step in constructing the substituted aromatic portion of the molecule with the correct stereochemistry.

Multi-step Organic Synthesis Strategies

The synthesis of a complex chiral molecule like this compound typically involves a multi-step process. purdue.edu Such a synthesis requires careful planning, often using a retrosynthetic analysis to work backward from the target molecule to simpler, commercially available starting materials. youtube.com A multi-step synthesis combines various reactions, including carbon-carbon bond formations, functional group interconversions, and stereochemical control steps. scribd.com The efficiency of a multi-step synthesis can be improved by using convergent strategies, where different fragments of the molecule are synthesized separately and then combined. scribd.commit.edu

| Synthetic Pathway | Description | Key Principles | References |

|---|---|---|---|

| Grignard-Nucleophilic Reaction | Formation of carbon-carbon bonds via the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. | Nucleophilic addition, use of chiral auxiliaries or catalysts to control stereochemistry. | iitk.ac.inlibretexts.orgorganic-chemistry.org |

| Friedel-Crafts Reaction | Alkylation or acylation of an aromatic ring. | Electrophilic aromatic substitution, use of chiral Lewis acids to induce enantioselectivity. | masterorganicchemistry.combuchler-gmbh.comrsc.org |

| Multi-step Organic Synthesis | A sequence of chemical reactions to construct a complex molecule. | Retrosynthetic analysis, convergent synthesis, stereochemical control. | purdue.eduyoutube.commit.edu |

Optimization of Chiral Separation Techniques for Enantiomer Purity

The accurate quantification and assessment of individual enantiomers of cyproconazole, such as this compound, are critically dependent on the development and optimization of robust chiral separation techniques. Researchers have successfully employed various analytical platforms, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and supercritical fluid chromatography (SFC), to resolve the four stereoisomers of cyproconazole.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), has proven to be a highly effective method for separating cyproconazole enantiomers. researchgate.net Studies have systematically evaluated different CSPs to achieve optimal resolution.

One prominent study focused on optimizing the separation parameters using a response surface methodology with a Box-Behnken design on a Lux Cellulose-2 column. researchgate.netnih.govrsc.org The investigation into mobile phase composition revealed that a mixture of acetonitrile (B52724) and water was a superior choice over methanol (B129727) and water, as it provided baseline separation with shorter retention times. sci-hub.se As the proportion of water in the acetonitrile/water mobile phase was increased from a ratio of 80:20 to 40:60 (v/v), both the retention time and the resolution of the enantiomers improved. sci-hub.se Through this method, the four enantiomers were completely separated, with the elution order determined to be (2S,3R)-(+), (2S,3S)-(+), (2R,3S)-(-), and (2R,3R)-(-). nih.govsci-hub.se The reliability of this HPLC method was confirmed through validation, demonstrating good recoveries and precision in various environmental and food matrices. researchgate.netnih.govrsc.org

Table 1: HPLC Method Validation for Cyproconazole Enantiomers

This table summarizes the recovery and precision data for the HPLC-based separation of cyproconazole enantiomers in different sample matrices.

| Matrix | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| Wheat Flour | 71.8 - 102.0 | 0.3 - 11.9 | 0.9 - 10.6 |

| Cucumber | 71.8 - 102.0 | 0.3 - 11.9 | 0.9 - 10.6 |

| Pear | 71.8 - 102.0 | 0.3 - 11.9 | 0.9 - 10.6 |

| Soil | 71.8 - 102.0 | 0.3 - 11.9 | 0.9 - 10.6 |

| Data sourced from studies utilizing a Lux Cellulose-2 chiral stationary phase. nih.govsci-hub.se |

Capillary Electrophoresis (CE)

Capillary electrophoresis, specifically cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), has emerged as another powerful technique for the enantioseparation of cyproconazole. utm.my This method often allows for the simultaneous separation of multiple triazole fungicides. nih.gov

An efficient CD-MEKC method was developed using a dual mixture of neutral cyclodextrins as the chiral selector. utm.my While individual cyclodextrins at various concentrations did not achieve complete separation, a combination of 27 mM hydroxypropyl-beta-CD (HP-β-CD) and 3 mM hydroxypropyl-gamma-CD (HP-γ-CD) proved optimal. nih.gov The separation was conducted in a 25 mM phosphate (B84403) buffer at pH 3.0, containing 40 mM sodium dodecyl sulfate (B86663) (SDS) and a methanol-acetonitrile mixture (10%:5% v/v) as an organic modifier. nih.gov This optimized method successfully separated all ten stereoisomers of cyproconazole, bromuconazole, and diniconazole (B1670688) in a single run with high resolution and efficiency. utm.mynih.gov

Table 2: Performance of Optimized CD-MEKC Method for Triazole Fungicide Enantiomers

This table details the performance metrics for the simultaneous separation of cyproconazole and other triazole enantiomers using a dual cyclodextrin (B1172386) system in capillary electrophoresis.

| Parameter | Value/Range |

| Resolution (Rs) | 1.1 - 15.9 |

| Peak Efficiency (N) | >200,000 plates |

| Migration Time RSD (%) | 0.72 - 1.06 |

| Peak Area RSD (%) | 0.39 - 3.49 |

| Peak Height RSD (%) | 1.90 - 4.84 |

| Data from the simultaneous separation of cyproconazole, bromuconazole, and diniconazole enantiomers. nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is recognized as an effective technique for chiral separations, offering advantages such as high efficiency and shorter analysis times compared to conventional HPLC. lcms.cz For conazole-type pesticides like cyproconazole, cellulose-based stationary phases have demonstrated better separation capabilities than amylose-based columns in SFC systems. researchgate.net The technique's selectivity can be finely tuned by modifying parameters such as temperature, pressure, and the composition of the co-solvent. lcms.cz The development of SFC methods provides a rapid and reliable approach for the analysis of chiral pesticides, which is crucial for understanding the enantioselectivity in their biological and environmental interactions. lcms.czresearchgate.net

Molecular Mechanism of Action in Biological Systems

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway in Fungi

The antifungal activity of (2R,3S)-cyproconazole is primarily attributed to its potent inhibition of the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes.

Specific Interaction with Cytochrome P450 14α-Demethylase (CYP51)

This compound, like other azole fungicides, specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a member of the cytochrome P450 superfamily, designated as CYP51. This enzyme is a crucial component in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes. The inhibitory action of cyproconazole (B39007) on CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The accumulation of these abnormal sterols alters the structure and function of the fungal membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death.

Studies have shown that different stereoisomers of cyproconazole can exhibit varying degrees of fungicidal activity. For instance, the (2S,3S)-(-)-stereoisomer has demonstrated higher fungicidal activity against certain fungi compared to the other stereoisomers, including the (2R,3S) form nih.gov. This suggests a stereoselective interaction with the active site of the CYP51 enzyme.

Impact on Fungal Growth Dynamics

By disrupting ergosterol biosynthesis, this compound effectively halts the growth of a wide range of fungal pathogens. The compromised integrity of the cell membrane, due to the lack of ergosterol and the accumulation of toxic sterols, interferes with essential cellular processes. This ultimately leads to the cessation of fungal proliferation and can result in cell lysis. The systemic nature of cyproconazole allows it to be absorbed and translocated within the plant, providing protective, curative, and eradicant action against fungal infections.

Modulation of Mammalian Cellular Pathways

In mammalian systems, this compound can interact with various cellular pathways, leading to a range of biological responses. These interactions are generally less specific than its targeted action in fungi and can influence processes such as xenobiotic metabolism and ion channel function.

Constitutive Androstane (B1237026) Receptor (CAR) Activation and Hepatic Responses

This compound has been shown to be an activator of the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver. CAR plays a key role in regulating the transcription of genes involved in the metabolism and detoxification of foreign compounds (xenobiotics) and endogenous molecules. Upon activation by compounds like cyproconazole, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their increased expression.

The activation of CAR by cyproconazole can induce the expression of various cytochrome P450 enzymes, such as those in the CYP2B and CYP3A subfamilies. This can lead to an enhanced metabolism of other xenobiotics, potentially altering their efficacy or toxicity.

Non-specific Inhibition of Voltage-Gated Calcium Channels

Research has indicated that cyproconazole, as a member of the azole fungicide group, can induce a non-specific inhibition of voltage-gated calcium channels (VGCCs) nih.gov. A study investigating the effects of six different azole fungicides, including cyproconazole, on dopaminergic PC12 cells found that five of them, including cyproconazole, caused a non-specific inhibition of these channels nih.gov. This inhibition of VGCCs represents a novel mode of action for azole fungicides and can disrupt intracellular calcium homeostasis nih.gov. While this effect has been demonstrated for cyproconazole as a mixture of its stereoisomers, specific studies detailing the interaction of the this compound isomer with VGCCs are limited. However, the stereoselective toxicity of cyproconazole isomers has been observed in other contexts, with the (2R,3S)-(-)-isomer showing the highest toxicity in zebrafish embryos, suggesting that individual isomers may have differential effects on ion channels nih.gov.

Influence on Cytochrome P450-Mediated Xenobiotic Metabolism

Beyond its interaction with CAR, this compound can directly influence the activity of various cytochrome P450 enzymes involved in xenobiotic metabolism. As an azole compound, cyproconazole contains a triazole ring that can bind to the heme iron of P450 enzymes, leading to their inhibition. This can affect the metabolism of a wide range of substances, including other pesticides and pharmaceuticals.

Stereoselective Molecular Interactions and Binding Modes

The biological activity of cyproconazole, a chiral triazole fungicide, is intrinsically linked to its three-dimensional structure. As a chiral molecule, cyproconazole exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers, while having identical chemical formulas, exhibit significant differences in their interactions with biological systems, a phenomenon known as stereoselectivity. This selectivity is crucial in determining both the efficacy and the potential non-target effects of the compound. The primary mechanism of action for azole fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. nih.govnih.govmdpi.com

The core interaction involves the nitrogen atom (N-4) of the triazole ring forming a coordinate bond with the sixth ligand position of the heme iron prosthetic group within the active site of CYP51. nih.govnih.govasm.org This binding prevents the natural substrate, such as lanosterol, from accessing the catalytic site, thereby blocking the demethylation step and disrupting the integrity of the fungal cell membrane. nih.govmdpi.com The strength and specificity of this inhibition are profoundly influenced by the spatial arrangement of the rest of the molecule—the N-1 substituent groups—and their interactions with the amino acid residues lining the active site cavity. nih.govnih.gov

Research has demonstrated marked stereoselectivity in the fungicidal activity of cyproconazole isomers. Studies on fungi such as Fusarium graminearum and Magnaporthe oryzae have revealed a clear hierarchy of efficacy among the four stereoisomers. The (2S,3S)-(-) isomer consistently shows the highest fungicidal activity, whereas the (2R,3S)-(+)-cyproconazole isomer exhibits the lowest activity in these assays. nih.gov This indicates that the specific spatial orientation of the cyclopropyl and chlorophenyl groups in the (2R,3S) configuration results in a less optimal fit within the active site of the fungal CYP51 enzyme compared to its other stereoisomers. nih.govresearchgate.net

Beyond the primary fungal target, cyproconazole stereoisomers also exhibit differential binding to other biological macromolecules, such as nuclear receptors. In vitro reporter gene assays have shown that all four stereoisomers can act as agonists for the human estrogenic receptor α (ERα). acs.orgnih.gov Notably, the (2R,3S)-(−)-cyproconazole isomer, along with the (2S,3S)-(+)-isomer, demonstrated a stronger binding capacity to ERα than the (2R,3R)-(−) and (2S,3R)-(+) isomers. acs.orgnih.gov Computational molecular docking studies support these findings, elucidating a stereoselective binding mode to the estrogen receptor. acs.orgnih.gov

Furthermore, stereoselectivity is also observed in metabolic processes. Homology modeling and molecular docking studies on rat liver microsomes have indicated that the (2S, 3R)−cyproconazole isomer exhibits the strongest binding ability to the metabolic enzyme cytochrome P450 CYP3A1, with a higher docking energy (−7.46 kcal⋅mol⁻¹) compared to the other isomers. researchgate.net This differential interaction with metabolic enzymes can influence the persistence and bioaccumulation of individual stereoisomers in organisms. For instance, in soil-earthworm ecosystems, the concentration of this compound in earthworms was found to be the lowest among the four isomers, suggesting stereoselective uptake or metabolism. nih.gov

The data below summarizes the observed stereoselective activity and binding of cyproconazole isomers.

Table 1: Stereoselective Fungicidal Activity of Cyproconazole Isomers

| Stereoisomer | Relative Fungicidal Activity against F. graminearum & M. oryzae nih.gov |

| (2S,3S)-(-)-cyproconazole | Highest |

| (2S,3R)-(-)-cyproconazole | High |

| (2R,3R)-(+)-cyproconazole | Medium |

| (2R,3S)-(+)-cyproconazole | Lowest |

Table 2: Stereoselective Binding of Cyproconazole Isomers to Human Estrogen Receptor α (ERα)

| Stereoisomer | Relative Binding Capacity to ERα acs.orgnih.gov |

| (2S,3S)-(+)-cyproconazole | Stronger |

| (2R,3S)-(−)-cyproconazole | Stronger |

| (2R,3R)-(−)-cyproconazole | Weaker |

| (2S,3R)-(+)-cyproconazole | Weaker |

Biological Activity and Toxicological Mechanisms

Fungicidal Efficacy of (2R,3S)-Cyproconazole and its Stereoisomers

Cyproconazole (B39007) is recognized as a broad-spectrum systemic fungicide with protective, curative, and eradicant properties against a wide array of fungal plant pathogens. herts.ac.uk Its mode of action involves the inhibition of the C14-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. herts.ac.uk This disruption of ergosterol production leads to impaired cell membrane function, growth inhibition, and ultimately, the death of the fungal cells.

In Vitro Antifungal Spectrum and Potency against Plant Pathogens

While much of the available data pertains to the racemic mixture of cyproconazole, studies have begun to elucidate the specific activities of its individual stereoisomers. Research has demonstrated the stereoselective fungicidal activities of the four stereoisomers of cyproconazole against the plant pathogens Fusarium graminearum and Magnaporthe oryzae. nih.gov In these studies, the (2R,3S)-(+)-cyproconazole isomer was found to have the lowest fungicidal activity among the four stereoisomers against these two pathogens. nih.gov

The racemic mixture of cyproconazole has shown efficacy against a range of pathogens. For instance, it completely inhibited the mycelial growth of three isolates of Armillaria mellea, a destructive root rot pathogen, at concentrations of 15–20 mg/L. The EC50 values for these isolates ranged from 5.189 to 6.733 mg/L.

Comparative Fungicidal Activity with Other Triazole Compounds

When compared to other triazole fungicides, the efficacy of cyproconazole (typically as the racemic mixture) varies depending on the target pathogen. In a study evaluating control of Zymoseptoria tritici, the cause of Septoria tritici blotch in wheat, the mean EC50 value for cyproconazole was found to be -4.46 log(mg/ml). oregonstate.edu This was comparable to propiconazole (B1679638) (-4.51 log(mg/ml)) and tebuconazole (B1682727) (-4.02 log(mg/ml)), but less potent than prothioconazole (B1679736) (-7.19 log(mg/ml)). oregonstate.edu

Another study compared synthetic analogues of cyproconazole and triadimefon (B1683231) against a panel of phytopathogenic fungi, including several Aspergillus species and Botrytis cinerea. nih.gov The results indicated that some of the synthesized derivatives displayed stronger activity against certain fungi than the commercial cyproconazole. nih.gov For example, against B. cinerea, some of the new compounds were more effective than triadimefon. nih.gov

The table below summarizes the comparative efficacy of cyproconazole with other triazole fungicides against Zymoseptoria tritici. oregonstate.edu

| Fungicide | Mean EC50 (log(mg/ml)) |

| Cyproconazole | -4.46 |

| Propiconazole | -4.51 |

| Tebuconazole | -4.02 |

| Prothioconazole | -7.19 |

Stereoselective Fungicidal Activity Profiles

Research has highlighted significant differences in the fungicidal activity among the four stereoisomers of cyproconazole. nih.gov A study investigating the efficacy against Fusarium graminearum and Magnaporthe oryzae determined the following order of fungicidal activity: (2S,3S)-(-)-stereoisomer > the stereoisomer mixture > (2S,3R)-(-)-stereoisomer > (2R,3R)-(+)-stereoisomer > (2R,3S)-(+)-stereoisomer. nih.gov This indicates that the (2S,3S) isomer is the most potent, while the (2R,3S) isomer, the focus of this article, is the least active against these particular pathogens. nih.gov

This stereoselectivity underscores the importance of evaluating the biological activity of individual isomers, as the efficacy of the commercial racemic mixture is a composite of the varying activities of its components.

The following table illustrates the relative fungicidal activity of cyproconazole stereoisomers. nih.gov

| Stereoisomer | Relative Fungicidal Activity |

| (2S,3S)-(-)-cyproconazole | Highest |

| Stereoisomer Mixture | High |

| (2S,3R)-(-)-cyproconazole | Moderate |

| (2R,3R)-(+)-cyproconazole | Low |

| (2R,3S)-(+)-cyproconazole | Lowest |

Mammalian Biological Responses and Adverse Outcome Pathways

Exposure to cyproconazole has been associated with specific biological responses in mammals, particularly affecting the liver. These effects are often linked to the activation of nuclear receptors and subsequent alterations in gene expression and cellular processes.

Hepatic Responses and Pathogenesis of Liver Steatosis

Cyproconazole has been shown to induce hepatotoxicity in rodent studies, with effects including liver enlargement and the development of hepatocellular adenomas and carcinomas in mice following chronic exposure at high doses. nih.govoup.com These effects are often attributed to a mechanism involving the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov

Studies in mice have demonstrated that dietary administration of cyproconazole leads to dose-responsive increases in liver weight and hepatocellular hypertrophy. nih.govoup.com In one study, mice fed diets containing 50, 100, and 200 ppm of cyproconazole for 30 days all showed statistically significant increases in liver weight, liver-to-body weight ratios, and liver cell hypertrophy compared to control mice. oup.com Another study found that 200 ppm of cyproconazole in the diet of wild-type mice for up to 7 days caused liver hypertrophy, increased liver weight, and fat vacuolation. nih.govresearchgate.net

The accumulation of lipids in the liver, or steatosis, is another observed effect. Cyproconazole has been shown to induce fat vacuolation and an increase in hepatocellular lipid content in the livers of wild-type mice. nih.govoup.com These effects on liver hypertrophy and lipid accumulation are largely dependent on the constitutive androstane receptor (CAR), as they are absent or greatly diminished in CAR-null mice. nih.govresearchgate.net Research has also indicated that cyproconazole-induced effects on hepatic lipid accumulation are more pronounced in wild-type mice compared to those with humanized CAR and PXR, suggesting a greater sensitivity in rodents to these effects. nih.gov

The table below summarizes the hepatic effects of dietary cyproconazole in mice. nih.govoup.com

| Cyproconazole Concentration | Duration | Observed Hepatic Effects |

| 50, 100, 200 ppm | 30 days | Increased liver weight, increased liver/body weight ratio, hepatocellular hypertrophy |

| 200 ppm | up to 7 days | Liver hypertrophy, increased liver weight, fat vacuolation, increased hepatocellular lipid content |

Activation of Nuclear Receptors (RARα, PXR)

Cyproconazole's interaction with nuclear receptors is a key aspect of its toxicological mechanism. Studies have particularly implicated the Pregnane X Receptor (PXR), a critical sensor for foreign substances that regulates the metabolism of xenobiotics.

Research conducted on mice with humanized CAR (constitutive androstane receptor) and PXR demonstrated that cyproconazole is a CAR/PXR activator nih.gov. In vivo experiments showed that cyproconazole induces downstream effects in hepatocytes that are dependent on these receptors, in a manner similar to the model CAR activator phenobarbital (B1680315) nih.govresearchgate.net. The activation of PXR by cyproconazole leads to the transcriptional regulation of genes involved in detoxification, such as those encoding cytochrome P450 enzymes nih.govwikipedia.orgmdpi.com. PXR forms a heterodimer with the retinoid X receptor (RXR) to bind to response elements on DNA, thereby initiating the expression of its target genes wikipedia.orgmdpi.comnih.gov. While cyproconazole is a known activator of CAR/PXR, studies specifically detailing the stereoselective activation by the this compound isomer are not extensively documented in the available literature nih.gov. Furthermore, specific data directly linking any cyproconazole isomer to the activation of the Retinoic Acid Receptor α (RARα) is limited.

Disturbances in Hepatic Lipid Metabolism

A significant toxicological outcome of cyproconazole exposure is the disruption of lipid homeostasis in the liver, leading to conditions such as hepatic steatosis (fatty liver).

Animal studies have shown that cyproconazole administration can lead to hepatic lipid accumulation and fat vacuolation in hepatocytes nih.govresearchgate.net. The compound's ability to induce steatosis is potent enough that it has been utilized as a positive control in in-vitro steatosis assays nih.gov. The mechanism is believed to involve the activation of nuclear receptors like PXR, which are known to play a role in energy and lipid metabolism nih.govresearchgate.net. The activation of these receptors can alter the expression of genes responsible for lipid synthesis, catabolism, and transport, ultimately resulting in an abnormal accumulation of triglycerides in liver cells nih.govfrontiersin.org.

While direct studies on the stereoselective effects of cyproconazole isomers on lipid metabolism are not prominent, research on other chiral triazole fungicides provides strong correlative evidence. For instance, studies on penconazole (B33189) demonstrated that its enantiomers have different effects on hepatic lipid metabolism in mice, with the (-) - PEN isomer causing significant lipid accumulation by regulating pathways for fatty acid and triglyceride synthesis nih.gov. Similarly, prothioconazole has been shown to interfere with glycolipid metabolism researchgate.net. These findings suggest that the disruption of hepatic lipid metabolism by cyproconazole is likely also an enantioselective process.

Developmental Toxicity Mechanisms

Exposure to cyproconazole during critical developmental windows has been shown to cause significant adverse effects, including structural malformations and other abnormalities in developing organisms.

Studies in both vertebrate models, such as rats and zebrafish, have confirmed the developmental toxicity of cyproconazole nih.govnih.gov. In zebrafish embryos, exposure to cyproconazole resulted in a range of dose-dependent malformations nih.govresearchgate.net. These abnormalities include pericardial and yolk sac edema, as well as skeletal defects like tail and spine deformations nih.govresearchgate.netresearchgate.net. Additionally, functional deficits such as decreased spontaneous movement, reduced hatching rates, and altered heart rates were observed nih.govresearchgate.net.

| Model Organism | Observed Developmental Effects of Cyproconazole |

| Zebrafish (Danio rerio) | Pericardial edema, Yolk sac edema, Tail deformation, Spine deformation, Decreased hatching rate, Reduced heart rate nih.govresearchgate.net |

| Rat (Rattus norvegicus) | Drug-induced abnormalities, Effects on embryonic and fetal development nih.gov |

The developmental toxicity of cyproconazole is stereoselective, with different isomers displaying varying levels of potency.

A pivotal study investigating the endocrine-disrupting effects of cyproconazole's four stereoisomers in zebrafish embryos identified significant differences in their toxicity nih.govacs.org. The study concluded that (2R,3S)-(-)-cyproconazole is the most toxic isomer in terms of developmental effects nih.govacs.org. The 96-hour lethality of the stereoisomers followed a clear order of potency, highlighting the importance of considering the three-dimensional structure of the molecule when assessing its toxicological risk nih.govacs.org. This enantioselectivity is also observed in cyproconazole's toxicity to other non-target organisms, such as amphibians and algae, further establishing that biological interactions of this compound are highly dependent on its specific stereochemistry nih.govnih.gov. Similar findings for other triazoles, like penconazole, also show clear enantioselective differences in developmental and neurotoxicity in zebrafish bohrium.com.

| Cyproconazole Stereoisomer | Relative Developmental Toxicity (Zebrafish) |

| (2R,3S)-(-)-Cyproconazole | Identified as the most toxic isomer nih.govacs.org |

| (2R,3R)-(-)-Cyproconazole | Highest 96h-lethality nih.govacs.org |

| (2S,3S)-(+)-Cyproconazole | Intermediate 96h-lethality nih.govacs.org |

| (2S,3R)-(+)-Cyproconazole | Lowest 96h-lethality nih.govacs.org |

Endocrine Disrupting Effects (EDEs)

Cyproconazole has been identified as an endocrine disruptor, with the capacity to interfere with the body's hormonal systems. This activity is particularly noted in its interaction with estrogen receptors.

Recent in vitro research has demonstrated that cyproconazole acts as an agonist on the human estrogenic receptor α (ERα) nih.govacs.org. An agonist is a substance that binds to a receptor and triggers a response, mimicking the action of the natural hormone researchgate.net.

Utilizing a reporter gene assay, it was found that all four stereoisomers of cyproconazole could activate ERα nih.govacs.org. This activity was also stereoselective. The (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole isomers showed stronger binding capacities to ERα compared to the (2R,3R)-(-) and (2S,3R)-(+) forms nih.govacs.org. This differential binding affinity underscores that the specific spatial arrangement of the atoms in the (2R,3S) isomer contributes to a more potent interaction with the estrogen receptor, leading to a greater endocrine-disrupting effect compared to some of its other isomeric forms nih.govacs.org. The agonistic activity on ERα classifies cyproconazole as a xenobiotic compound with the potential to disrupt estrogen-mediated physiological processes beyondpesticides.orgnih.gov.

Regulation of Hypothalamic-Pituitary-Gonad Axis Gene Expression

The stereoisomers of cyproconazole have been shown to differentially impact the expression of genes within the hypothalamic-pituitary-gonadal (HPG) axis, a critical neuroendocrine system governing reproduction. In studies using zebrafish as a model organism, exposure to different cyproconazole stereoisomers led to significant alterations in the transcription levels of key HPG axis-related genes.

For instance, exposure to specific stereoisomers of cyproconazole resulted in notable changes in the expression of genes such as the gonadotropin-releasing hormone (gnrh), luteinizing hormone (lh), and follicle-stimulating hormone (fsh) in the brain and pituitary. Furthermore, downstream effects were observed in the gonads, with altered expression of genes involved in steroidogenesis, including steroidogenic acute regulatory protein (star) and cytochrome P450 family members like cyp19a1a (aromatase A). These findings indicate that cyproconazole can disrupt the normal signaling cascade of the HPG axis, with the effects being dependent on the specific stereoisomer.

The differential regulation of these genes suggests that the stereochemistry of the cyproconazole molecule plays a crucial role in its interaction with biological targets within the HPG axis. This can lead to an imbalance in reproductive hormone production and signaling, ultimately affecting reproductive health. The table below summarizes the observed effects of this compound and its other stereoisomers on the expression of key HPG axis genes in zebrafish.

| Gene | Tissue/Organ | Effect of this compound Exposure | Observed Outcome |

|---|---|---|---|

| gnrh | Brain | Downregulation | Disruption of pituitary stimulation |

| lh | Pituitary | Upregulation | Altered gonadal function |

| fsh | Pituitary | Downregulation | Impaired gametogenesis |

| star | Gonads | Upregulation | Altered steroid hormone synthesis |

| cyp19a1a | Gonads | Downregulation | Reduced estrogen production |

Stereoselective Endocrine Disruption Profiles

The endocrine-disrupting effects of cyproconazole are markedly stereoselective. All stereoisomers of cyproconazole have been identified as agonists to the human estrogen receptor α (ERα). However, their binding affinities and subsequent biological responses vary significantly. In vitro reporter gene assays have demonstrated that (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole exhibit stronger binding capacities to ERα compared to the (2R,3R)-(-)- and (2S,3R)-(+)- enantiomers.

This stereoselective binding translates to differential effects on hormone levels. For example, in vivo studies with zebrafish have shown that exposure to (2S,3R)-(+)- and (2R,3S)-(-)-cyproconazole can lead to a significant decrease in estrogenic hormone levels. Conversely, the (2S,3S)-(+)- and (2R,3R)-(-)- isomers have been observed to enhance these hormone levels. These findings highlight that the spatial arrangement of the atoms in each stereoisomer dictates its interaction with the ERα binding pocket, leading to distinct downstream physiological effects.

The stereoselective toxicity of cyproconazole is also evident in developmental studies, where (2R,3S)-(-)-cyproconazole has been identified as the most toxic isomer in zebrafish embryos. The varying endocrine-disrupting profiles of the different stereoisomers underscore the importance of considering chirality in the risk assessment of this fungicide.

| Stereoisomer | Binding Affinity to ERα | Effect on Estrogenic Hormone Levels in Zebrafish |

|---|---|---|

| (2R,3S)-(-)-cyproconazole | Stronger | Significant decrease |

| (2S,3S)-(+)-cyproconazole | Stronger | Enhancement |

| (2R,3R)-(-)-cyproconazole | Weaker | Enhancement |

| (2S,3R)-(+)-cyproconazole | Weaker | Significant decrease |

Genotoxicity Assessment and Carcinogenic Potential

This compound has been evaluated for its genotoxic potential in a comprehensive range of in vitro and in vivo assays. The collective evidence from these studies indicates that cyproconazole is unlikely to be genotoxic. fao.org Standard genotoxicity tests, including the Ames test for bacterial reverse mutation, have yielded negative results. researchgate.net

In mammalian cell systems, cyproconazole did not induce chromosomal aberrations or gene mutations. Furthermore, in vivo assessments, such as the mouse micronucleus assay, which detects chromosomal damage in developing red blood cells, have also been negative. who.int These findings suggest that cyproconazole does not directly interact with DNA to cause mutations or chromosomal damage. The lack of genotoxicity is a key factor in understanding its carcinogenic potential.

The table below provides a summary of the genotoxicity assays conducted on cyproconazole and their respective outcomes.

| Genotoxicity Assay | Test System | Endpoint Measured | Result |

|---|---|---|---|

| Ames Test | Salmonella typhimurium | Gene mutation | Negative |

| In vitro Chromosomal Aberration Assay | Mammalian cells | Chromosomal damage | Negative |

| In vitro Gene Mutation Assay | Mammalian cells | Gene mutation | Negative |

| In vivo Mouse Micronucleus Assay | Mice | Chromosomal damage | Negative |

Despite its lack of genotoxicity, cyproconazole has been shown to cause hepatocellular adenomas and carcinomas in mice at high dose levels. researchgate.netnih.gov The mechanism of liver tumor development is considered to be non-genotoxic and is mediated through the activation of the constitutive androstane receptor (CAR). researchgate.netnih.gov This mode of action is similar to that of other non-genotoxic rodent liver carcinogens like phenobarbital. researchgate.netnih.gov

The proposed sequence of key events leading to liver tumor formation in mice involves:

CAR Activation: Cyproconazole acts as an activator of CAR, a nuclear receptor primarily expressed in the liver that regulates the transcription of genes involved in xenobiotic metabolism and cell proliferation. researchgate.netnih.govnih.gov

Altered Gene Expression: Activation of CAR leads to the induction of its target genes, including cytochrome P450 enzymes such as Cyp2b10. researchgate.netnih.gov

Increased Cell Proliferation and Liver Hypertrophy: The altered gene expression contributes to an increase in liver weight, hepatocellular hypertrophy (enlargement of liver cells), and a sustained increase in cell proliferation. researchgate.netnih.govnih.gov

Development of Altered Hepatic Foci: Chronic stimulation of cell proliferation can lead to the clonal expansion of spontaneously initiated cells, forming altered hepatic foci, which are preneoplastic lesions.

Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and, eventually, carcinomas. researchgate.netnih.gov

Studies in CAR-null mice have demonstrated that the liver effects of cyproconazole, including hypertrophy and cell proliferation, are significantly diminished or absent, providing strong evidence for the essential role of CAR in this process. researchgate.netnih.gov It is important to note that this mode of action for liver tumor formation is considered to be rodent-specific and not relevant to humans at anticipated exposure levels. fao.org

| Key Event in Liver Tumor Development | Mediator | Observed Effects in Rodents |

|---|---|---|

| Receptor Activation | Constitutive Androstane Receptor (CAR) | Binding and activation of CAR |

| Altered Gene Expression | CAR-responsive genes | Induction of Cyp2b10 and other target genes |

| Cellular Changes | Hepatocytes | Increased cell proliferation, liver hypertrophy, single-cell necrosis, and fat vacuolation |

| Tissue Level Changes | Liver | Formation of altered hepatic foci |

| Tumorigenesis | Liver | Development of hepatocellular adenomas and carcinomas |

Oxidative Stress Induction and Cellular Damage

This compound, along with other triazole fungicides, has been shown to induce oxidative stress, which can lead to cellular damage. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. wikipedia.org

Studies have demonstrated that cyproconazole can significantly induce the generation of ROS. nih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage to vital cellular components such as lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, can compromise cell membrane integrity, while oxidative damage to proteins can impair their function. Although cyproconazole is not considered a direct genotoxin, oxidative damage to DNA can potentially contribute to secondary genotoxic effects.

The induction of oxidative stress by cyproconazole is also stereoselective. Research on the effects of cyproconazole enantiomers on the green algae Chlorella pyrenoidosa revealed that some enantiomers led to higher activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This suggests that the spatial configuration of the molecule influences its potential to induce an oxidative stress response and subsequent cellular damage.

| Marker of Oxidative Stress | Effect of Cyproconazole Exposure | Cellular Consequence |

|---|---|---|

| Reactive Oxygen Species (ROS) | Significant increase in production | Initiation of oxidative damage |

| Superoxide Dismutase (SOD) Activity | Altered activity (stereoselective) | Imbalance in antioxidant defense |

| Catalase (CAT) Activity | Altered activity (stereoselective) | Reduced detoxification of hydrogen peroxide |

| Malondialdehyde (MDA) | Increased levels (stereoselective) | Lipid peroxidation and membrane damage |

Metabolism and Biotransformation Studies

Metabolic Pathways in Biological Systems

The metabolic fate of cyproconazole (B39007) has been investigated in both mammalian and plant systems, revealing distinct pathways of degradation and transformation.

In mammals, cyproconazole undergoes extensive metabolism, with a significant number of metabolites identified. The primary reactions involve oxidation, reduction, and modification of the cyclopropyl ring. fao.org

Oxidative reactions are a major route for cyproconazole metabolism in mammals. These processes, primarily mediated by cytochrome P450 enzymes, introduce hydroxyl groups or further oxidize existing functional groups on the molecule. Key oxidative transformations include the hydroxylation of the carbon atom bearing the methyl group and the oxidation of the methyl group itself to a carbinol and subsequently to a carboxylic acid. fao.org Another significant oxidative pathway is the elimination of the triazole ring. fao.org

A number of oxidative metabolites have been identified in mammalian systems. These are often designated with "M" numbers or other internal codes in research studies.

Table 1: Major Oxidative Metabolites of Cyproconazole in Mammals

| Metabolite Code | Chemical Name/Description | Formation Pathway |

|---|---|---|

| M9/M14 (NOA421153) | Hydroxylated at the carbon bearing the cyclopropyl group | Hydroxylation |

| M11/M18 (NOA421154) | Product of methyl group hydroxylation | Hydroxylation |

Reductive elimination pathways also contribute to the biotransformation of cyproconazole in mammals. A notable pathway involves the reductive elimination of the carbon atom that carries the methyl group. This reaction leads to the formation of a benzyl alcohol derivative, which can be further oxidized to the corresponding ketone. fao.org

Table 2: Metabolites from Reductive Elimination Pathways in Mammals

| Metabolite Code | Chemical Name/Description | Formation Pathway |

|---|---|---|

| M15 (NOA408616) | Benzyl alcohol derivative | Reductive elimination of the methyl-bearing carbon |

The cyclopropyl moiety of cyproconazole is also a target for metabolic modification in mammals. A significant transformation is the oxidative opening of the cyclopropyl ring. fao.org This leads to the formation of more polar metabolites that are more readily excreted.

Two key metabolites resulting from the opening and modification of the cyclopropyl ring are M36 and M21. fao.org

M36 (NOA 405872) : Formed through the oxidative opening of the cyclopropyl ring. Its IUPAC name is 5-(4-chlorophenyl)-3,5-dihydroxy-4-methyl-6- fao.orgresearchgate.netfao.orgtriazol-1-yl-hexanoic acid. fao.org

M21/M21a (NOA 405870) : Formed from the subsequent dehydration of M36. Its IUPAC name is 5-(4-chlorophenyl)-5-hydroxy-4-methyl-6-(1H-1,2,4-triazol-1-yl)-2-hexanoic acid. fao.orgnih.gov

These metabolites have been detected in minor amounts in the urine of rats but were more significantly present in the milk and urine of lactating goats. fao.org

The metabolism of cyproconazole is stereoselective, meaning that different stereoisomers are metabolized at different rates. In vitro studies using rat liver microsomes have shown that the four stereoisomers of cyproconazole have different half-lives, ranging from 95 to 187 minutes. researchgate.net

Research indicates that the (2S, 3R)-cyproconazole enantiomer is preferentially metabolized in rat liver microsomes. researchgate.net This stereoisomer demonstrated the strongest binding ability to the cytochrome P450 CYP3A1 enzyme, which is a key enzyme in its metabolism. Kinetic studies have further confirmed that rat liver microsomes have a stronger potency to deplete (2S, 3R)-cyproconazole compared to the other stereoisomers. researchgate.net While the focus of this article is (2R,3S)-cyproconazole, it is noteworthy that its enantiomer, (2S,3R)-cyproconazole, is the one that is more rapidly metabolized. The degradation of the four stereoisomers in cucumber has been observed in the order of (2R,3R) > (2S,3S) > (2R,3S) > (2S,3R). nih.gov

In plants, cyproconazole is generally the major component of the residue found after application. fao.org However, it does undergo several metabolic transformations. The metabolism of cyproconazole is qualitatively similar across various plant species that have been studied, including grapes, apples, sugar beets, and wheat. fao.org

The primary metabolic pathways for cyproconazole in plants include:

Hydroxylation : This occurs at the methyl- and cyclopropyl-substituted carbon, leading to the formation of metabolites M9/M14. fao.org

Oxidation : The methyl group can be oxidized to form metabolites M11/M18. fao.org

Elimination : The cyclopropyl-substituted carbon can be eliminated to form a benzylic alcohol (M15), which can be further oxidized to a ketone (M16). fao.org

Conjugation : The parent cyproconazole and its hydroxylated metabolites can form various glycoside conjugates. fao.org

Oxidative elimination of the triazole ring : This leads to the subsequent formation of triazole alanine (M39), which has been identified as a significant metabolite in wheat grain. fao.orgepa.gov

With the exception of triazolyl-alanine (M39), the metabolites found in plants are also observed in mammalian metabolism studies. fao.org In studies on wheat, triazole alanine was a significant metabolite, particularly when using [U-triazole14C]-cyproconazole, accounting for 63% of the total radioactive residue (TRR) in the grain. fao.org In the same study, M9/M14 was also a notable metabolite in wheat grain. fao.org

Table 3: Major Metabolites of Cyproconazole in Plants

| Metabolite Code | Chemical Name/Description | Plant Species Detected | Formation Pathway |

|---|---|---|---|

| M9/M14 | Hydroxylated at the carbon bearing the cyclopropyl group | Wheat, Sugar Beet, Apples, Grapes | Hydroxylation |

| M11/M18 | Product of methyl group oxidation | Wheat | Oxidation |

| M15 | Benzylic alcohol derivative | Wheat | Elimination |

| M16 | Ketone derivative of M15 | Wheat | Oxidation |

Plant Metabolic Processes

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of this compound are influenced by various abiotic factors, including sunlight, atmospheric components, and interactions with naturally occurring substances like metal ions.

Abiotic Degradation Processes

Cyproconazole is generally stable against photodegradation under typical environmental conditions. Studies have shown that it is photolytically stable in soil, with no significant loss observed after 30 days of irradiation. fao.org Similarly, it is stable to photodegradation in water. epa.gov

However, under specific conditions, such as the presence of a photocatalyst like titanium dioxide (TiO2) with UV light, the degradation of cyproconazole in water can be induced. researchgate.net This process, known as photocatalysis, involves the generation of highly reactive species like hydroxyl radicals that can break down the molecule. researchgate.net Research on the related triazole fungicide tebuconazole (B1682727) also shows that its photodegradation under natural light is very slow, but processes involving UV irradiation can facilitate its breakdown. nih.govtuiasi.ro The degradation via photocatalysis suggests that hydroxyl radical attack can occur on the phenyl ring and methyl groups of the cyproconazole molecule. researchgate.net

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). nih.govcopernicus.org These radicals are highly reactive and play a key role in the atmosphere's self-cleaning capacity. copernicus.org For cyproconazole, the estimated photochemical oxidative half-life (DT₅₀) in the atmosphere is approximately 1.0 hour, as calculated by the Atkinson method, which is based on reaction rates with hydroxyl radicals. herts.ac.uk This rapid degradation suggests that long-range atmospheric transport of cyproconazole is unlikely. herts.ac.uk Studies on other pesticides have confirmed that degradation rates when exposed to hydroxyl radicals are significantly faster than with ozone. researchgate.net

The interaction of cyproconazole with metal ions commonly present in the soil, such as copper (Cu(II)) and zinc (Zn(II)), can influence its degradation pathways. nih.gov Studies have shown that the metal atom binds to cyproconazole via the nitrogen (N2) of the triazole ring and through interactions with the π-electrons of the benzene ring. nih.gov

This binding to a metal cation orients the molecule in a way that can facilitate the cleavage of the isopropyl ring, leading to the formation of a common metabolite. nih.gov The interaction with copper is particularly notable, as the cyproconazole ligand can either promote the reduction of Cu(II) or, in specific configurations with a higher number of ligands, protect the Cu(II) oxidation state. nih.gov Understanding these interactions is key to predicting the formation of cyproconazole metabolites in the environment. nih.gov

| Environmental Process | Matrix | Finding | Reference |

|---|---|---|---|

| Photodegradation | Soil | Photolytically stable; no loss after 30 days. | fao.org |

| Photodegradation | Water | Stable under normal conditions, but degradation can be induced by UV/TiO2 photocatalysis. | researchgate.netepa.gov |

| Atmospheric Degradation | Atmosphere | Rapid degradation by hydroxyl radicals with an estimated half-life of 1.0 hour. | herts.ac.uk |

| Interaction with Metal Ions | Soil/Water | Binding with Cu(II) and Zn(II) ions can influence degradation pathways and metabolite formation. | nih.gov |

Biotic Degradation Processes

This compound is characterized by its notable persistence in aerobic soil environments. Studies have consistently shown that the compound degrades slowly under these conditions, leading to a long environmental half-life. The rate of degradation, however, varies considerably depending on the specific soil characteristics, the labeling of the molecule in radiotracer studies, and the experimental conditions (e.g., laboratory vs. field).

Under laboratory conditions, the aerobic soil half-life (DT50) of cyproconazole has been reported to range from 100 days to over 1.5 years. One study identified a half-life of approximately 150 days for a triazole-labeled cyproconazole, while a benzyl-labeled version showed a half-life ranging from 100 days to over a year. In a loamy sand soil incubated aerobically for 365 days, cyproconazole degraded very slowly, with a calculated half-life exceeding 693 days; after the full year, 90% of the initial radioactivity remained as the parent compound. Another report estimated the aerobic degradation half-life to be between 1.5 to 2.0 years.

Field studies often show faster dissipation, likely due to a combination of biotic and abiotic factors not fully replicated in the lab. In terrestrial field dissipation studies, cyproconazole demonstrated varying half-lives ranging from 21 to 192 days in turfgrass environments and 191 to 252 days on bare ground. A direct comparison study highlighted the impact of ground cover, recording a half-life of just 12 days in turf with a full bentgrass stand, compared to 129 days in bare soil. This suggests that the presence of turfgrass, with its high organic matrix, can significantly reduce the persistence and mobility of cyproconazole. Mineralization of the compound to carbon dioxide has been observed to range from 2% to 33% over 112 days.

Table 1: Aerobic Soil Half-Life (DT50) of Cyproconazole in Various Studies

| Condition Type | Soil/Environment Type | Half-Life (DT50) | Source(s) |

|---|---|---|---|

| Laboratory Study | General Aerobic Soil | 100 days to >1 year | |

| Laboratory Study | General Aerobic Soil | ~150 days | |

| Laboratory Study | Loamy Sand | >693 days | |

| Laboratory Study | Sandy Loam | 148 days | |

| Field Study | Turfgrass | 21 - 192 days | |

| Field Study | Bare Ground | 129 - 252 days | |

| Field Study | Silty Clay Loam (Bare) | 252 days | |

| Field Study | Silty Loam (Bare) | 160 days |

In contrast to its slow degradation under aerobic conditions, this compound demonstrates even greater stability in anaerobic environments. Research from anaerobic soil metabolism studies indicates that the compound is relatively stable and does not readily form significant concentrations of metabolites. This high persistence under anaerobic conditions suggests that in waterlogged or oxygen-depleted soil horizons, the potential for degradation is minimal.

The biodegradation of triazole fungicides, as a class, is attributed to soil microorganisms. While specific bacterial strains capable of degrading cyproconazole are not extensively documented in the cited literature, research on other triazoles provides insight into the types of microbes that may be involved.

Studies have successfully isolated bacteria that can degrade fungicides structurally similar to cyproconazole. Genera such as Klebsiella, Pseudomonas, and Citrobacter have been identified as capable of utilizing triazole fungicides like hexaconazole, difenoconazole, and propiconazole (B1679638) as carbon and energy sources. For instance, a Burkholderia sp. strain (BBK_9) isolated from paddy soil demonstrated the ability to degrade propiconazole. Similarly, other research has pointed to bacteria like Methylobacterium, Hyphomicrobium, and Dermacoccus as being active in the degradation of tebuconazole-treated soils.

These findings suggest that bacteria, which are known to degrade a wide array of aromatic and xenobiotic compounds, are the likely agents for the biotic breakdown of cyproconazole in the environment. The process often involves the induction of specific enzymes, such as monooxygenases, that initiate the degradation pathway. However, some sources also note that cyproconazole is considered not to be readily biodegradable, indicating that the conditions and microbial populations required for its breakdown may be specific and not universally present.

Key factors influencing the degradation rate include:

Organic Matter: The presence of organic matter, particularly in the form of turfgrass and thatch, has a profound effect on cyproconazole's persistence. Increased surface organic matter leads to more rapid dissipation. The half-life in a full turf stand was found to be more than ten times shorter than in bare soil (12 days vs. 129 days). This is attributed to increased microbial activity and sorption in the organic layer, which can enhance degradation and reduce mobility.

Presence of Other Pesticides: The simultaneous application of multiple pesticides can alter the degradation kinetics of individual compounds. For example, the presence of fungicides like tebuconazole and prothioconazole (B1679736) was found to decelerate the biodegradation of the herbicide iodosulfuron-methyl-sodium. This indicates that interactions within the soil microbiome caused by co-contaminants could potentially slow the degradation of cyproconazole.

Identification and Characterization of Environmental Transformation Products

The slow degradation of this compound results in the formation of several transformation products, though typically at low concentrations. The identification of these products is crucial for a complete understanding of its environmental fate.

In aerobic soil metabolism studies, the primary identified degradates arise from the cleavage of the triazole ring from the parent molecule. The most commonly cited transformation products are:

1,2,4-triazole : This compound, along with its derivative below, was found to constitute about 25% of the applied radioactivity after 140 days in one study.

1,2,4-triazol-1-yl acetic acid : Another product resulting from the breakdown of the triazole moiety.

Triazolyl alanine (2-amino-3-(1-H-1,2,4-triazol-1-yl) propanoic acid): This metabolite was identified in a long-term aerobic soil study, although it only accounted for 0.6% of the applied radioactivity after 365 days.

Other metabolites, designated as M9/M14 and M18, have also been detected in rotational crop studies, indicating their potential formation in the environment.

Table 2: Identified Environmental Transformation Products of Cyproconazole

| Transformation Product | Chemical Name | Study Type | Source(s) |

|---|---|---|---|

| 1,2,4-triazole | 1H-1,2,4-Triazole | Aerobic Soil Metabolism | |

| 1,2,4-triazol-1-yl acetic acid | (1H-1,2,4-triazol-1-yl)acetic acid | Aerobic Soil Metabolism | |

| Triazolyl alanine | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Aerobic Soil Metabolism | |

| M9/M14 | 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol | Rotational Crop | |

| M18 | 4-(4-chlorophenyl)-3-cyclopropyl-4-hydroxy-3-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | Rotational Crop |

Mobility and Potential for Groundwater Contamination in Different Soil Types

The potential for this compound to contaminate groundwater is a function of its persistence and mobility in soil. Based on its physicochemical properties, such as being very persistent and moderately mobile in soils with low organic matter, cyproconazole has characteristics in common with pesticides known to leach. A calculated Groundwater Ubiquity Score (GUS) index of 3.04 further indicates a high leachability risk.

However, laboratory and field studies present a more complex picture, often showing limited mobility. In a soil column leaching experiment using Gilroy loam soil, cyproconazole was found to be only slightly mobile. After leaching with 20 inches of water, 74% of the applied radioactivity remained in the top 6 cm of the soil column, and less than 1% was detected in the leachate. Field dissipation studies have consistently shown that cyproconazole residues are essentially confined to the upper 0-10 cm of the soil profile. Even 14 months after application, the compound was not detected at depths below 30 cm.

The mobility is strongly influenced by soil type, particularly the organic matter content. Batch equilibrium studies have been conducted to determine the adsorption coefficient (Kads) in various soils, which indicates the compound's tendency to bind to soil particles versus remaining in the soil water.

Table 3: Adsorption Coefficients (Kads) of Cyproconazole in Different Soil Types

| Soil Type | Organic Matter (%) | pH | Kads | Source(s) |

|---|---|---|---|---|

| Keaton Sandy Loam | 1.3 | 7.0 | 1.3 | |

| Gilroy Sediment | 2.3 | 7.4 | 4.9 | |

| Gilroy Loam | 2.3 | 6.4 | 6.86 | |

| German Loamy Sand | 3.9 | 5.1 | 16 | |

| Biggs Clay | 11.4 | 6.2 | 17 |

The data show that adsorption is higher in soils with greater organic matter and clay content (e.g., Biggs clay) and lower in sandy soils with low organic matter. While the intrinsic properties of cyproconazole suggest a leaching risk, its strong adsorption to soil organic matter and observed behavior in field studies indicate that its mobility is often limited, particularly in turfgrass systems and soils with higher organic content. The primary risk for groundwater may therefore be linked to its high persistence rather than high mobility.

Residue Dynamics in Environmental Compartments

This compound, a specific stereoisomer of the fungicide cyproconazole, exhibits notable persistence and distinct behavior in various environmental compartments, including soil, water, and air. Research on cyproconazole, which is commercially available as a mixture of four stereoisomers, provides critical insights into its environmental fate.

Soil Compartment

Cyproconazole is characterized by its persistence in soil. The dissipation half-life (DT50) varies considerably depending on soil type, organic matter content, and land use, such as in turfgrass versus bare ground applications.

Persistence and Dissipation: In aerobic soil metabolism studies, cyproconazole degrades very slowly, with one study in a loamy sand soil calculating a half-life of over 693 days epa.gov. Other studies report a range of half-lives, from 100 days to over a year fao.org. Field studies have shown half-lives ranging from 21 to 192 days in turf and 191 to 252 days on bare ground. A significant difference was observed in one study where the half-life decreased dramatically from 129 days in bare soil to just 12 days in a full bentgrass turf, highlighting the influence of surface organic matter on its dissipation wiley.com. The compound is also stable to photolysis on soil, with one study showing no significant loss after 30 days of irradiation and another reporting a photodegradative half-life of over 37 days on loam soil epa.govfao.org.

| Soil Type / Condition | Half-Life (Days) | Reference |

|---|---|---|

| Loamy Sand (Aerobic) | >693 | epa.gov |

| General (Aerobic) | ~150 | fao.org |

| General (First Order Kinetics) | 100 to >365 | fao.org |

| Silty Loam (Bare Ground) | 129 | wiley.com |

| Full Bentgrass Turf | 12 | wiley.com |

Mobility and Leaching: Cyproconazole is considered moderately mobile in soils with low organic matter content epa.gov. Its physicochemical properties, such as water solubility and stability against hydrolysis and photolysis, are common to pesticides known to have the potential to leach into groundwater epa.govherts.ac.uk. However, field data consistently show that cyproconazole residues are predominantly confined to the upper soil layers epa.gov. In soil column leaching experiments, the vast majority of the applied compound remains in the top few centimeters. For instance, after leaching a Gilroy loam soil column with 20 inches of water, 74% of the applied radioactivity was found in the upper 6 cm, with less than 1% detected in the leachate epa.gov. Terrestrial field dissipation studies confirm these findings, with residues rarely detected below a 30 cm depth epa.gov. The presence of turf and its associated high organic matrix further reduces the likelihood of leaching due to increased adsorption wiley.com.

| Study Type | Soil Type | Key Finding | Reference |

|---|---|---|---|

| Soil Column Leaching | Gilroy Loam | 74% of residue remained in the top 6 cm; <1% in leachate. | epa.gov |

| Terrestrial Field Dissipation | Various (Bare Ground) | Residues not detected at depths greater than 30 cm. | epa.gov |

| Terrestrial Field Dissipation | Various (Turf) | Detections below 10-20 cm were at or near the limit of detection. | epa.gov |

| Batch Equilibrium | Keaton Sandy Loam (1.3% OM) | Lower adsorption (Kads 1.3) compared to soils with higher organic matter. | epa.gov |

| Batch Equilibrium | Biggs Clay (11.4% OM) | Higher adsorption (Kads 17) indicating lower mobility. | epa.gov |

Degradation and Metabolites: Under aerobic soil conditions, cyproconazole degrades slowly. After one year of incubation, the parent compound still accounted for 90% of the applied radioactivity in one study epa.gov. The primary identified metabolite is typically triazolyl alanine (2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid), though it forms in very small amounts, representing only 0.6% of the applied radioactivity after 365 days epa.gov. Other identified degradates include 1,2,4-triazole and 1,2,4-triazol-1-yl acetic acid fao.org. Mineralization to carbon dioxide is also a slow process, ranging from 2% to 33% over 112 days fao.org. Studies on the stereoselective degradation in cucumber have shown that the (2R,3S)-(+)-cyproconazole isomer degrades more slowly than the (2R,3R)-(+)- and (2S,3S)-(−)- isomers but faster than the (2S,3R)-(−)- isomer nih.govresearchgate.net.

Aquatic Compartment

In aquatic systems, cyproconazole is noted for its stability.

Persistence: It is considered persistent in water systems herts.ac.uk.

Hydrolysis: The compound is stable to hydrolysis at environmentally relevant pH levels of 5, 7, and 9 epa.gov.

Photodegradation: Cyproconazole is also stable to photodegradation in water epa.gov.

Atmospheric Compartment

The behavior of cyproconazole in the atmosphere is influenced by its volatility.

Volatility and Transport: Cyproconazole is described as a volatile substance herts.ac.uk. Most pesticides are considered semivolatile organic compounds that can enter the atmosphere through spray drift or volatilization from soil and plant surfaces nih.gov. Recent research suggests that the atmospheric persistence and potential for long-range transport of many current-use pesticides may be underestimated nih.gov. While some models indicate a low risk for long-range air transport, other studies have identified pesticides as being prone to such transport, especially when adsorbed to atmospheric particles, which can significantly increase their atmospheric half-life nih.gov.

Fungicide Resistance Mechanisms and Management Strategies

Fitness Costs Associated with (2R,3S)-Cyproconazole Resistance

The evolution of fungicide resistance is not without consequences for the fungal pathogen. The genetic alterations that confer resistance can also lead to a "fitness cost," which is a reduction in the pathogen's ability to survive and reproduce in the absence of the fungicide. nih.govreading.ac.uk This cost can manifest in various ways, including reduced mycelial growth, lower sporulation rates, decreased virulence, and reduced competitive ability against susceptible wild-type strains. apsnet.orgnih.govnih.gov

In a study on Colletotrichum gloeosporioides resistant to tebuconazole (B1682727), the fitness cost was found to be relatively low, with some resistant genotypes showing decreased rates of mycelial growth and spore germination but increased sporulation and similar pathogenicity compared to sensitive isolates. apsnet.org In contrast, pyrisoxazole-resistant mutants of Botrytis cinerea were generally less fit than their sensitive counterparts, exhibiting reduced sporulation, conidia germination, and pathogenicity. frontiersin.org The existence of fitness costs is a critical factor in resistance management, as it suggests that in the absence of fungicide pressure, the frequency of resistant strains in a population may decline over time due to competition from more fit, susceptible strains. reading.ac.uk

Table 2: Examples of Fitness Costs Associated with DMI Fungicide Resistance

| Fungal Pathogen | Resistance Mechanism | Observed Fitness Costs | Reference |

|---|---|---|---|

| Botrytis cinerea | Mutations in CYP51 and overexpression | Reduced sporulation, conidia germination, sclerotium production, and pathogenicity | frontiersin.org |

| Colletotrichum gloeosporioides | Mutations and overexpression of CYP51 | Decreased mycelial growth and spore germination, but increased sporulation and similar pathogenicity in some genotypes | apsnet.org |

| Aspergillus flavus | Mutations in CYP51 genes | Reduced in vitro growth and virulence | timc.fr |

This table presents data on DMI fungicides in general, as specific data for this compound is limited.

Evolution of Resistance in Fungal Populations

Fungicide resistance is an evolutionary process where fungal strains with reduced sensitivity to a fungicide become more prevalent within a population following repeated exposure. For azole fungicides like this compound, the primary mechanism of resistance often involves genetic modifications that alter the target site of the fungicide.

The target of azole fungicides is the sterol 14α-demethylase enzyme, encoded by the CYP51 gene, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.govbiorxiv.org Resistance can arise from point mutations in the CYP51 gene, which alter the protein structure and reduce the binding affinity of the fungicide to the enzyme. nih.govfrontiersin.org In some fungal species, multiple mutations within the CYP51 gene can accumulate, leading to higher levels of resistance. biorxiv.orgnih.gov Overexpression of the CYP51 gene, leading to an increased production of the target enzyme, is another significant mechanism of resistance. nih.govannualreviews.org

Research has also identified resistance mechanisms that are independent of the CYP51 gene. For instance, studies have shown that mutations in other genes, such as those encoding efflux pumps, can contribute to resistance. annualreviews.orgnih.gov These pumps are membrane proteins that actively transport the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels. nih.gov

The evolution of resistance is not without consequences for the fungal pathogen. Resistance-conferring mutations can sometimes be associated with a "fitness cost," meaning that in the absence of the fungicide, the resistant strains may be less competitive than their susceptible counterparts. nih.govnih.govresearchgate.net This cost can manifest as reduced growth rate, sporulation, or virulence. nih.govnih.gov However, the extent of the fitness penalty can vary depending on environmental conditions and the specific genetic background of the fungus. nih.gov If a fitness cost is present, the frequency of resistant strains may decline if the selection pressure from the fungicide is removed. reading.ac.uk

Strategies for Sustainable Resistance Management in Agricultural Ecosystems

To prolong the effectiveness of this compound and other fungicides, it is imperative to adopt sustainable resistance management strategies. These strategies aim to minimize the selection pressure for resistance and maintain a diverse and susceptible fungal population.

Key strategies include:

Alternation and Mixtures of Fungicides: One of the most effective strategies is to rotate or use tank mixtures of fungicides with different modes of action. grdc.com.augcsaa.org This approach makes it more difficult for a fungal population to develop resistance to multiple fungicides simultaneously. gcsaa.org Synergistic interactions between different fungicides in a mixture can also enhance disease control. researchgate.netapsnet.org

Strategic Timing of Applications: Applying fungicides preventatively, before the establishment of a large fungal population, can be more effective and reduce the likelihood of selecting for resistant individuals. cropprotectionnetwork.org

Early detection of resistant strains is crucial for timely intervention and the adjustment of disease management strategies. Various methods are available for monitoring fungicide resistance in fungal populations.